N-(4-(N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrrolidine ring, a sulfonamide group, and an acetamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide involves multiple steps, starting with the preparation of the pyrrolidine ring. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetamide Group: The final step involves the acylation of the sulfonamide derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-(N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrrolidine ring can interact with protein binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide: A closely related compound with similar structural features.
N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide: Another similar compound with slight variations in the substituent groups.
Uniqueness
N-(4-(N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-3-7-18(8-4-14)23-13-16(11-20(23)25)12-21-28(26,27)19-9-5-17(6-10-19)22-15(2)24/h3-10,16,21H,11-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWXXBUHSAPGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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